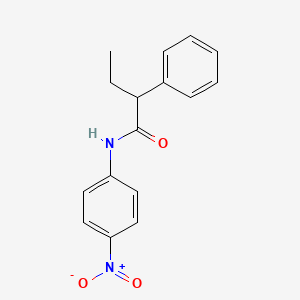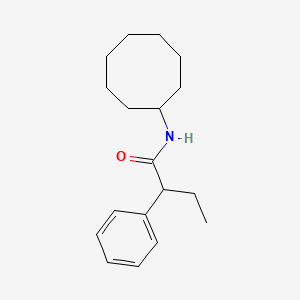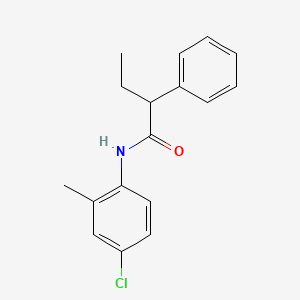![molecular formula C22H22N2O6 B4002175 {4-[4-(1H-imidazol-1-yl)butoxy]phenyl}(phenyl)methanone oxalate](/img/structure/B4002175.png)
{4-[4-(1H-imidazol-1-yl)butoxy]phenyl}(phenyl)methanone oxalate
Descripción general
Descripción
{4-[4-(1H-imidazol-1-yl)butoxy]phenyl}(phenyl)methanone oxalate is a useful research compound. Its molecular formula is C22H22N2O6 and its molecular weight is 410.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.14778643 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Activity Studies
Antioxidants play a critical role in mitigating oxidative stress, which is implicated in various diseases and aging processes. Studies have developed and employed various assays to determine the antioxidant activity of compounds, which could be relevant for assessing the antioxidant potential of "{4-[4-(1H-imidazol-1-yl)butoxy]phenyl}(phenyl)methanone oxalate". For instance, Munteanu and Apetrei (2021) reviewed critical analytical methods for determining antioxidant activity, highlighting the importance of tests like ORAC, HORAC, TRAP, and TOSC based on hydrogen atom transfer, and CUPRAC, FRAP based on electron transfer, which are essential for assessing the antioxidant capacity of complex samples including chemical compounds (Munteanu & Apetrei, 2021).
Biotechnological Applications
Methanotrophs' ability to utilize methane as a carbon source has been explored for producing valuable bioproducts, demonstrating the biotechnological applications of microbial systems in transforming simple molecules into useful compounds. This kind of research is indicative of the potential to explore novel compounds for their utility in biotechnological applications, potentially including "this compound" for its unique properties (Strong, Xie, & Clarke, 2015).
Environmental Detoxification
Research on the applications of oxidoreductive enzymes in treating organic pollutants presents a fascinating area where specific chemical compounds could play a role in environmental remediation. The study by Husain and Husain (2007) on redox mediators enhancing the efficiency of enzyme-based degradation of recalcitrant compounds in wastewater treatment suggests a potential research application for examining the catalytic roles of novel compounds in environmental detoxification processes (Husain & Husain, 2007).
Antimicrobial Applications
The oxazolidinone class of synthetic antimicrobial agents offers an example of how novel chemical structures can lead to significant breakthroughs in treating resistant bacterial infections. Diekema and Jones (2012) reviewed the unique mechanism of action and the bacteriostatic activity against critical pathogens of linezolid, an oxazolidinone, underscoring the importance of chemical innovation in developing new therapeutics (Diekema & Jones, 2012).
Propiedades
IUPAC Name |
[4-(4-imidazol-1-ylbutoxy)phenyl]-phenylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2.C2H2O4/c23-20(17-6-2-1-3-7-17)18-8-10-19(11-9-18)24-15-5-4-13-22-14-12-21-16-22;3-1(4)2(5)6/h1-3,6-12,14,16H,4-5,13,15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGMMUZDODVEOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCN3C=CN=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-tert-butyl-2-methylphenoxy)propyl]imidazole](/img/structure/B4002092.png)
![4-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}morpholine oxalate](/img/structure/B4002100.png)
![10-bromo-6-(3-ethoxy-2-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4002110.png)

![4-Methyl-1-[2-(3-methyl-4-nitrophenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4002126.png)

![[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]-phenylmethanone;oxalic acid](/img/structure/B4002139.png)
![N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4002140.png)
![1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B4002141.png)

![1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4002154.png)
![1-[4-(2-Methyl-6-prop-2-enylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B4002159.png)
![2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B4002163.png)
![N'-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4002169.png)
